molecular formula C22H18N2O3S B3129638 2-{2-[(4-Methylbenzyl)sulfonyl]phenyl}-5-phenyl-1,3,4-oxadiazole CAS No. 339104-30-2

2-{2-[(4-Methylbenzyl)sulfonyl]phenyl}-5-phenyl-1,3,4-oxadiazole

Cat. No.: B3129638
CAS No.: 339104-30-2
M. Wt: 390.5 g/mol
InChI Key: ADZJDKCBFKJEMA-UHFFFAOYSA-N
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Description

2-{2-[(4-Methylbenzyl)sulfonyl]phenyl}-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by its unique structure, which includes a 1,3,4-oxadiazole ring, a phenyl group, and a sulfonyl group attached to a methylbenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(4-Methylbenzyl)sulfonyl]phenyl}-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of thiosemicarbazides. A common method includes the use of tosyl chloride and pyridine as mediators for the cyclization process . The reaction conditions are generally mild and can be carried out at room temperature, making the process efficient and environmentally friendly.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and efficient catalytic processes are likely employed to scale up the synthesis while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(4-Methylbenzyl)sulfonyl]phenyl}-5-phenyl-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-{2-[(4-Methylbenzyl)sulfonyl]phenyl}-5-phenyl-1,3,4-oxadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{2-[(4-Methylbenzyl)sulfonyl]phenyl}-5-phenyl-1,3,4-oxadiazole involves its ability to interact with biological targets, such as enzymes and receptors. The sulfonyl group plays a crucial role in its binding affinity and specificity. The compound can efficiently transport electrons and block electron holes, which is essential for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[(4-Methylbenzyl)sulfonyl]phenyl}-5-phenyl-1,3,4-oxadiazole is unique due to its specific combination of a sulfonyl group and a 1,3,4-oxadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry .

Properties

IUPAC Name

2-[2-[(4-methylphenyl)methylsulfonyl]phenyl]-5-phenyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S/c1-16-11-13-17(14-12-16)15-28(25,26)20-10-6-5-9-19(20)22-24-23-21(27-22)18-7-3-2-4-8-18/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZJDKCBFKJEMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)C2=CC=CC=C2C3=NN=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{2-[(4-Methylbenzyl)sulfonyl]phenyl}-5-phenyl-1,3,4-oxadiazole
Reactant of Route 2
2-{2-[(4-Methylbenzyl)sulfonyl]phenyl}-5-phenyl-1,3,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
2-{2-[(4-Methylbenzyl)sulfonyl]phenyl}-5-phenyl-1,3,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
2-{2-[(4-Methylbenzyl)sulfonyl]phenyl}-5-phenyl-1,3,4-oxadiazole
Reactant of Route 5
2-{2-[(4-Methylbenzyl)sulfonyl]phenyl}-5-phenyl-1,3,4-oxadiazole
Reactant of Route 6
2-{2-[(4-Methylbenzyl)sulfonyl]phenyl}-5-phenyl-1,3,4-oxadiazole

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